
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound known for its diverse chemical properties and potential applications across various scientific domains. This compound combines multiple functional groups, such as a piperidine ring, a chloropyridine moiety, and a thiophene ring, making it a versatile candidate for chemical synthesis and research.
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step organic reactions. One common method includes the condensation of 3-chloropyridine with 4-piperidinol to form 4-((3-chloropyridin-4-yl)oxy)piperidine. This intermediate can then undergo a Friedel-Crafts acylation with thiophene-2-yl-ethanone in the presence of a Lewis acid, like aluminum chloride, to yield the final compound.
Industrial Production Methods
Industrially, the compound may be synthesized using optimized and scalable processes, ensuring high purity and yield. Automation and continuous-flow reactors may be employed to streamline the synthesis, reduce reaction times, and improve overall efficiency. Catalysts and reagents are selected to minimize waste and enhance environmental sustainability.
Types of Reactions it Undergoes
This compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilization of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution reactions using nucleophiles like amines or alkoxides.
Major Products Formed
Depending on the reaction conditions and reagents used, the major products can include oxidized or reduced forms of the compound, as well as substituted derivatives where functional groups replace specific atoms or groups in the molecule.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various scientific research areas due to its chemical versatility:
Chemistry: : Utilized as a precursor for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Investigated for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: : Explored as a lead compound for developing new pharmaceuticals, particularly for its interactions with biological targets and potential therapeutic effects.
Industry: : Used in the development of novel materials, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: : Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: : The compound may modulate biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic reactions.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
1-(4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone: : Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(furan-2-yl)ethanone: : Similar structure but with a furan ring replacing the thiophene ring, leading to different chemical and biological properties.
1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone:
Overall, this compound’s multifaceted nature makes it a valuable subject for ongoing chemical and biomedical research.
Eigenschaften
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-14-11-18-6-3-15(14)21-12-4-7-19(8-5-12)16(20)10-13-2-1-9-22-13/h1-3,6,9,11-12H,4-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGLEHZRMXPERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
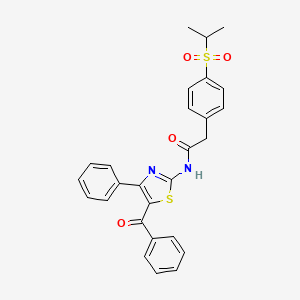

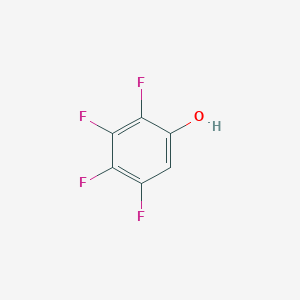

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide](/img/structure/B2903045.png)
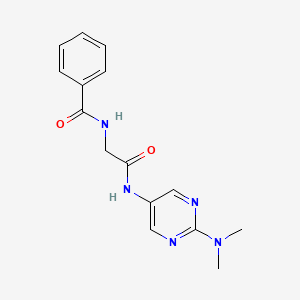
![4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol](/img/structure/B2903047.png)
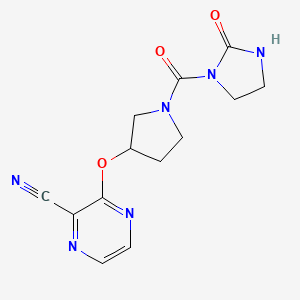
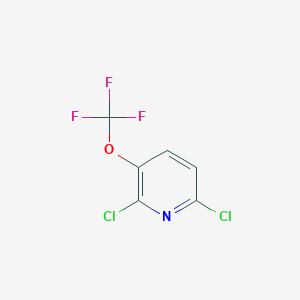
![2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/new.no-structure.jpg)
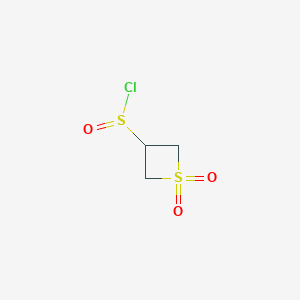
![N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2903056.png)

![methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2903059.png)
